(3,3,3-Trifluoropropyl)benzene

Lipophilicity logP Drug Design

(3,3,3-Trifluoropropyl)benzene (CAS 1579-80-2) is a side-chain fluorinated aromatic hydrocarbon of formula C₉H₉F₃, bearing a terminal trifluoromethyl group on an n‑propyl linker attached to a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing fluorinated alkylphenyl moieties into pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C9H9F3
Molecular Weight 174.16 g/mol
CAS No. 1579-80-2
Cat. No. B074618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3,3-Trifluoropropyl)benzene
CAS1579-80-2
Synonyms3,3,3-trifluoropropylbenzene
Molecular FormulaC9H9F3
Molecular Weight174.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(F)(F)F
InChIInChI=1S/C9H9F3/c10-9(11,12)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyNLMURJDGDBEMAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,3,3-Trifluoropropyl)benzene CAS 1579-80-2: A Fluorinated Aromatic Building Block with Quantifiable Physicochemical Differentiation


(3,3,3-Trifluoropropyl)benzene (CAS 1579-80-2) is a side-chain fluorinated aromatic hydrocarbon of formula C₉H₉F₃, bearing a terminal trifluoromethyl group on an n‑propyl linker attached to a benzene ring . This compound serves as a versatile intermediate in organic synthesis, particularly for introducing fluorinated alkylphenyl moieties into pharmaceuticals, agrochemicals, and functional materials . Its physicochemical profile—including lipophilicity, density, boiling point, refractive index, and dielectric properties—differs substantially from both its non‑fluorinated parent propylbenzene and shorter‑chain trifluoromethylbenzene analogs .

Why (3,3,3-Trifluoropropyl)benzene Cannot Be Replaced by Generic Alkylbenzene or Other Fluorinated Analogs


Superficially, one might consider replacing (3,3,3‑trifluoropropyl)benzene with cheaper propylbenzene or more common benzotrifluoride. However, the trifluoropropyl group simultaneously lowers lipophilicity relative to the non‑fluorinated parent while remaining more lipophilic than the monofluorinated analog, creating a unique logP window that is inaccessible with propyl, trifluoromethyl, or monofluoropropyl substituents [1]. Moreover, the trifluoropropyl substituent increases density by ~30% compared to propylbenzene and anomalously lowers the boiling point despite a 45% higher molecular weight [1]. These property shifts are consequential in processes involving phase separation, distillation, or dielectric performance, where substituting a generic analog would yield different thermodynamic and electrical outcomes. The quantitative evidence below demonstrates exactly where this compound diverges from its closest comparators.

Quantitative Differentiation Evidence for (3,3,3-Trifluoropropyl)benzene (CAS 1579-80-2) vs. Closest Analogs


Lipophilicity Modulation: logP of (3,3,3-Trifluoropropyl)benzene Compared to Propylbenzene and (3-Fluoropropyl)benzene

(3,3,3-Trifluoropropyl)benzene exhibits a logP of 3.18, which is 0.56 logP units lower than that of its non‑fluorinated parent propylbenzene (logP 3.74) . In contrast, the monofluorinated analog (3‑fluoropropyl)benzene is still more polar, with logP 2.59, i.e., 0.59 logP units lower than the trifluoropropyl compound . This places the trifluoropropyl variant in a narrow intermediate lipophilicity range that is mechanistically explained by competing polarity and steric effects of the CF₃ terminus [1].

Lipophilicity logP Drug Design

Boiling Point Anomaly: (3,3,3-Trifluoropropyl)benzene vs. Propylbenzene

Despite a molecular weight 45% greater than that of propylbenzene (174.16 vs. 120.19 g/mol), (3,3,3‑trifluoropropyl)benzene boils at 151.5 °C, which is 7.5 °C lower than propylbenzene's boiling point of 159 °C . This anomaly arises from the low polarizability and weak intermolecular forces of the perfluorinated terminal group, resulting in reduced van der Waals cohesion in the liquid phase.

Boiling Point Volatility Physical Properties

Density Differentiation: (3,3,3-Trifluoropropyl)benzene vs. Propylbenzene

The density of (3,3,3‑trifluoropropyl)benzene is 1.122 g/cm³, compared to 0.862 g/cm³ for propylbenzene—a 30% increase . The incorporation of three fluorine atoms adds significant mass without proportionally increasing molecular volume, resulting in a denser liquid that will predictably partition differently in biphasic systems.

Density Phase Behavior Formulation

Refractive Index Reduction: (3,3,3-Trifluoropropyl)benzene vs. Propylbenzene

(3,3,3-Trifluoropropyl)benzene shows a refractive index (nD) of 1.437, appreciably lower than propylbenzene's nD of 1.495 . The highly electronegative fluorine atoms reduce electronic polarizability, thereby lowering the compound's ability to refract light.

Refractive Index Optical Properties Material Science

Dielectric Constant Enhancement: Trifluoropropyl-Substituted Aromatics vs. Conventional Alkylaromatic Oils

Aromatic compounds bearing a 3,3,3‑trifluoropropyl substituent have been measured with a dielectric constant of 5.1, a dielectric loss (tan δ) of 0.02–0.03%, and a volume resistivity of 9.3×10¹³ Ω·cm [1]. In contrast, conventional alkylaromatic insulating oils exhibit dielectric constants of only 2–3; for reference, propylbenzene has a measured dielectric constant of 2.33 [2]. The trifluoropropyl group introduces a strong dipole moment that more than doubles the dielectric constant.

Dielectric Constant Insulating Oil Capacitor

Application Scenarios Where (3,3,3-Trifluoropropyl)benzene (CAS 1579-80-2) Provides Documented Advantages


Capacitor Insulating Oils and High-κ Dielectric Formulations

Trifluoropropyl-substituted aromatic compounds achieve a dielectric constant of 5.1 versus only 2–3 for conventional alkylaromatic oils, enabling more compact capacitor designs [1]. (3,3,3‑Trifluoropropyl)benzene can serve as a key precursor for synthesizing aryl‑ and aralkylbenzene dielectric fluids with high insulating resistance (9.3×10¹³ Ω·cm) and low dielectric loss (tan δ 0.02–0.03%) [1].

Medicinal Chemistry Building Block for Precise logP Modulation

With an experimental logP of 3.18—intermediate between that of the overly lipophilic propylbenzene (logP 3.74) and the overly polar (3‑fluoropropyl)benzene (logP 2.59)—this compound introduces a trifluoropropylphenyl moiety that enables fine-tuning of drug candidate lipophilicity unattainable with other common fluorinated or non‑fluorinated alkylbenzene fragments .

Liquid Crystal and Optical Material Intermediate

The substantially lower refractive index of (3,3,3‑trifluoropropyl)benzene (1.437 vs. 1.495 for propylbenzene) makes it a useful fluorinated building block for designing liquid crystalline compounds and optical polymers where reduced polarizability and tailored birefringence are desired .

Biphasic Reaction and Extraction Systems Leveraging Density Contrast

The 30% higher density of (3,3,3‑trifluoropropyl)benzene compared to propylbenzene (1.122 vs. 0.862 g/cm³) provides a pronounced density contrast in aqueous‑organic biphasic systems, facilitating phase separation and enabling its use as a heavy organic phase in liquid‑liquid extraction or continuous flow chemistry setups .

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